molecular formula C18H22N2O4S2 B2643989 2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide CAS No. 899751-96-3

2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

Cat. No. B2643989
CAS RN: 899751-96-3
M. Wt: 394.5
InChI Key: WHDAJEMMJHKOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide, also known as QS11, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies to understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has synthesized new compounds by combining quinoline with the sulfonamide moiety to act as antimicrobial agents. Compounds have shown high activity against Gram-positive bacteria, demonstrating the potential of such molecular structures in developing new antimicrobial solutions (Biointerface Research in Applied Chemistry, 2019).

Molecular Structure and Kinetic Investigation

Studies on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have shed light on the molecular and electronic structure, providing insights into the compound's potential applications in medicinal chemistry and materials science (Journal of Molecular Structure, 2017).

Anticancer and Radioprotective Agents

The utility of benzenesulfonamide derivatives in synthesizing novel quinolines as possible anticancer and radioprotective agents has been explored. Certain compounds have shown interesting cytotoxic activity, suggesting their potential in cancer therapy (Arzneimittel-Forschung (Drug Research), 2008).

Pro-Apoptotic Effects in Cancer Cells

New sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, indicating potential applications in developing cancer treatments (Journal of Enzyme Inhibition and Medicinal Chemistry, 2015).

Fluorescent Probes for Zinc Detection

The synthesis of a caged Zn2+ probe highlights the application of sulfonamide derivatives in developing sensitive fluorescent probes for zinc detection, crucial for studying zinc's role in biological systems (Inorganic Chemistry, 2008).

Anticancer Screening of Sulfonamide Derivatives

The in vitro anticancer screening of novel benzenesulfonamides has revealed some compounds' potential as carbonic anhydrase inhibitors, presenting a new approach to anticancer drug development (European Journal of Medicinal Chemistry, 2010).

properties

IUPAC Name

2,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13-6-7-14(2)18(11-13)26(23,24)19-16-8-9-17-15(12-16)5-4-10-20(17)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDAJEMMJHKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.